Phenyltrichlorosilane
Overview
Description
Phenyltrichlorosilane is an organosilicon compound with the chemical formula C₆H₅SiCl₃. It is a colorless liquid with a pungent odor and is known for its reactivity with water, producing hydrochloric acid and heat . This compound is widely used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Phenyltrichlorosilane primarily targets other chemical compounds in reactions. It is known to react with methylchlorosilanes , and the principles of this interaction have been studied under pressure at 250° in the presence of catalysts .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, in its interaction with methylchlorosilanes, this compound reacts in all cases with replacement of a chlorine atom . This reaction is a key part of the compound’s mode of action.
Biochemical Pathways
It is known that this compound can react with aliphatic alcohols to yield benzene and alkoxyfluoro and tetraalkoxysilanes . This suggests that this compound may play a role in the biochemical pathways involving these compounds.
Pharmacokinetics
It is known that this compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For example, in its reaction with methylchlorosilanes, this compound replaces a chlorine atom , leading to the formation of new compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound reacts violently with water, steam, moist air, alcohols, acetone, light metals with generation of heat and combustible (H2) and corrosive (HCl) gases . Therefore, the presence of these substances in the environment can significantly affect the behavior of this compound.
Preparation Methods
Phenyltrichlorosilane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with chlorobenzene in the presence of a catalyst such as boron trichloride. The reaction is typically conducted at elevated temperatures ranging from 250°C to 450°C under autogenous pressure . Another method involves the thermal condensation of trichlorosilane and chlorobenzene at temperatures between 601°C and 700°C, followed by fractionation to separate the desired product .
Chemical Reactions Analysis
Phenyltrichlorosilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. It reacts vigorously with water, steam, and moist air to produce hydrochloric acid and heat . In the presence of alcohols, acetone, and light metals, it generates combustible gases such as hydrogen and corrosive gases like hydrochloric acid . The hydrolysis of this compound in water-acetone solutions can lead to the formation of (tetrahydroxy)(tetraphenyl)cyclotetrasiloxanes .
Scientific Research Applications
Phenyltrichlorosilane has numerous applications in scientific research and industry. It is used as a precursor in the synthesis of various organosilicon compounds, including silicone resins, rubbers, and polymers . In the field of membrane technology, this compound is used to enhance the permeability and selectivity of polyamide reverse osmosis membranes, making them more efficient for water purification . Additionally, it is employed in the production of nanocomposite materials and as a coupling agent in the preparation of advanced materials .
Comparison with Similar Compounds
Phenyltrichlorosilane is part of a broader class of organosilicon compounds known as chlorosilanes. Similar compounds include methyltrichlorosilane, vinyltrichlorosilane, and ethyltrichlorosilane. Compared to these compounds, this compound has a unique phenyl group that imparts distinct chemical properties, such as increased stability and reactivity . This makes it particularly useful in applications requiring high-performance materials and advanced chemical synthesis .
Conclusion
This compound is a versatile and reactive organosilicon compound with a wide range of applications in scientific research and industry. Its unique chemical properties, including its reactivity with water and its ability to form complex organosilicon structures, make it an essential compound in the synthesis of advanced materials and technologies.
Properties
IUPAC Name |
trichloro(phenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVMIVQULIKXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Si | |
Record name | PHENYLTRICHLOROSILANE | |
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Related CAS |
41087-22-3 | |
Record name | Benzene, (trichlorosilyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID5026621 | |
Record name | Trichlorophenylsilane | |
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Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by moisture or water to hydrochloric acid with evolution of heat. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] | |
Record name | PHENYLTRICHLOROSILANE | |
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Boiling Point |
395 °F at 760 mmHg (EPA, 1998), 201 °C | |
Record name | PHENYLTRICHLOROSILANE | |
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Record name | Phenyltrichlorosilane | |
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Flash Point |
196 °F (EPA, 1998), 196 °F (91 °C) (open cup) | |
Record name | PHENYLTRICHLOROSILANE | |
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Record name | Phenyltrichlorosilane | |
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Solubility |
Soluble in carbon tetrachloride, chloroform, carbon disulfide, Soluble in benzene, ether, perchloroethylene | |
Record name | Phenyltrichlorosilane | |
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Density |
1.326 at 64.4 °F (EPA, 1998) - Denser than water; will sink, 1.321 g/cu cm at 20 °C | |
Record name | PHENYLTRICHLOROSILANE | |
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Vapor Density |
7.36 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 7.36 (AIR= 1) | |
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Vapor Pressure |
15.0 [mmHg], 0.426 mm Hg at 25 °C | |
Record name | Phenyltrichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
98-13-5 | |
Record name | PHENYLTRICHLOROSILANE | |
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Record name | Phenyltrichlorosilane | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Phenyltrichlorosilane has the molecular formula C6H5SiCl3 and a molecular weight of 211.55 g/mol.
ANone: Researchers utilize various spectroscopic techniques to characterize this compound, including:
- Infrared (IR) Spectroscopy: Particularly useful for identifying Si-Cl stretching and aromatic ring deformation vibrations. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is particularly valuable for determining the structure of polymers and copolymers derived from this compound. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique aids in analyzing this compound mixtures and identifying impurities like methylphenyldichlorosilane. [, ]
A: this compound readily undergoes hydrolysis in the presence of water, forming silanol groups (Si-OH). This reactivity makes it useful for surface modifications and forming siloxane polymers. [, ] Controlling the water content during these reactions is crucial to achieving desired film properties. []
A: Yes, this compound is widely used for surface modifications. It readily forms self-assembled monolayers (SAMs) on various substrates, including silicon, silica, and even flexible polymers like PET. [, , , ] These SAMs can tailor surface properties, such as wettability and adhesion, making them valuable in applications like microelectronics and sensors.
A: Yes, the concentration of this compound plays a significant role in determining the thickness and morphology of the resulting films. Higher concentrations can lead to the formation of multilayers, while controlled low concentrations are crucial for achieving dense, homogeneous monolayers. [, ]
A: While not a catalyst itself, this compound serves as a valuable precursor in synthesizing organosilicon compounds used in various catalytic applications, including polyolefin catalysis. []
A: Yes, Density Functional Theory (DFT) calculations, coupled with Natural Bond Orbital (NBO) analysis, have provided insights into the electronic structure, orbital interactions, and stabilization energies of this compound. [, ] These calculations help understand its reactivity and interactions with other molecules.
A: The HOMA index provides a quantitative measure of the aromaticity of the phenyl ring in this compound. This information is valuable for understanding its electronic properties and reactivity in various chemical reactions and interactions. [, ]
ANone: this compound is a key monomer in synthesizing various polymers, including:
- Polyphenylsilsesquioxanes: These polymers, formed via hydrolysis and condensation reactions, find applications in coatings, adhesives, and electronic materials. [, , , ]
- Polyphenylsilynes: Potassium-graphite reduction of this compound produces these silicon-based polymers, interesting for their unique electronic properties. []
- Branched Copolysilanes: this compound reacts with other organochlorosilanes through reductive coupling reactions to yield branched copolysilanes with varying properties. [, ]
A: Yes, by adjusting the reaction conditions, incorporating co-monomers, and controlling the degree of polymerization, researchers can fine-tune the properties of these polymers. This control over properties expands their applications in various fields. [, , , ]
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